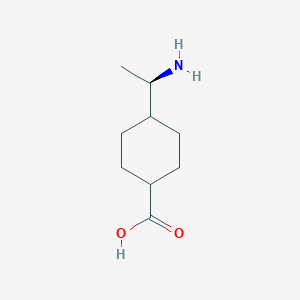
trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid: is a synthetic derivative of lysine. It is known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting. This compound is commonly used in medical settings to reduce or prevent hemorrhagic episodes, especially in conditions characterized by excessive bleeding .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid typically involves the hydrogenation of 4-cyanocyclohexanone followed by the reductive amination of the resulting 4-aminocyclohexanone. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under high pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form various amines or alcohols.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the mechanisms of blood clotting and fibrinolysis. It helps in understanding the role of lysine analogs in these processes .
Medicine: Medically, it is used to treat conditions like hereditary angioedema and heavy menstrual bleeding. It is also used in surgeries to reduce blood loss .
Industry: In the industrial sector, this compound is used in the production of various polymers and resins. It also finds applications in the textile and leather industries as a stabilizer .
作用機序
The primary mechanism of action of trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid involves the inhibition of plasminogen activation. By binding to the lysine binding sites on plasminogen, it prevents its conversion to plasmin, an enzyme responsible for fibrin degradation. This action helps in stabilizing blood clots and reducing bleeding .
類似化合物との比較
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.
Tranexamic acid: A more potent antifibrinolytic agent with similar applications.
4-(Aminomethyl)benzoic acid: Used in similar applications but with different chemical properties.
Uniqueness: trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid is unique due to its higher potency and specificity in inhibiting plasminogen activation compared to other similar compounds. Its cyclic structure provides better binding affinity and stability, making it more effective in clinical applications .
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6-,7?,8?/m1/s1 |
InChIキー |
RPIJFLFNWQJSDV-JECWYVHBSA-N |
異性体SMILES |
C[C@H](C1CCC(CC1)C(=O)O)N |
正規SMILES |
CC(C1CCC(CC1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


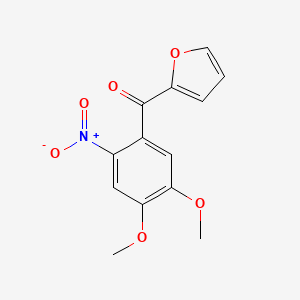

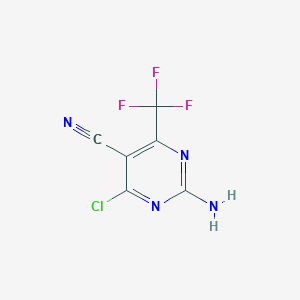
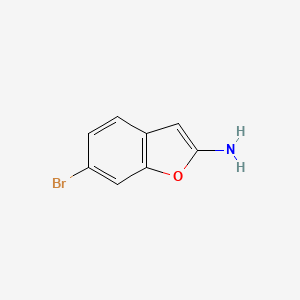
![tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11764759.png)
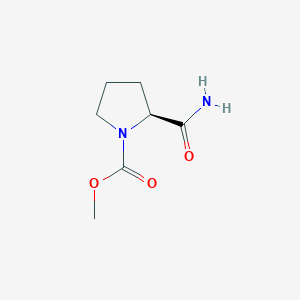


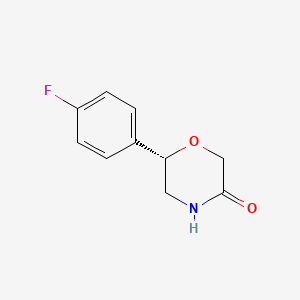
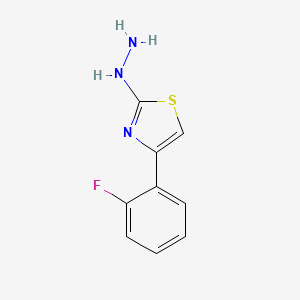

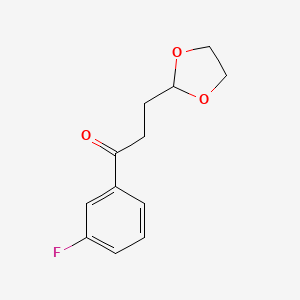
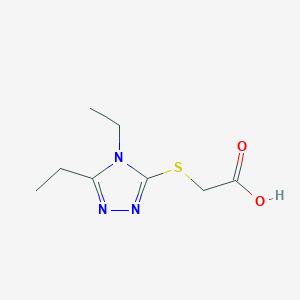
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
